![molecular formula C15H15N B13930158 2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)
2-[(E)-2-(4-methylphenyl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a vinyl group attached to the aniline ring, with a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline typically involves the reaction of 4-methylbenzaldehyde with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.
科学的研究の応用
2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
- 2-[(E)-2-(4-chlorophenyl)ethenyl]aniline
- 2-[(E)-2-(4-bromophenyl)ethenyl]aniline
Uniqueness
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
2-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+ |
InChIキー |
ZNVSRXCMKDAHQV-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


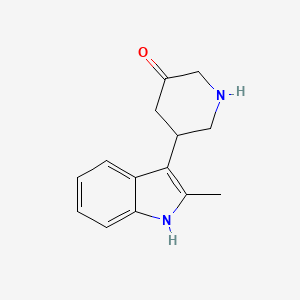
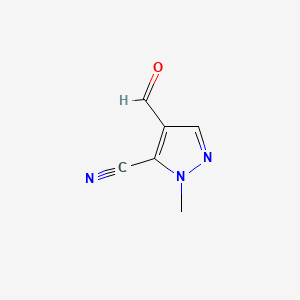

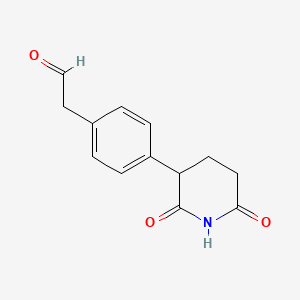
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
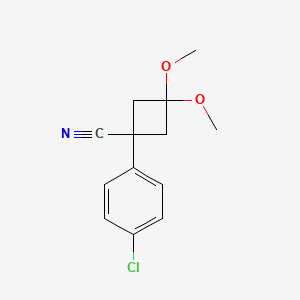

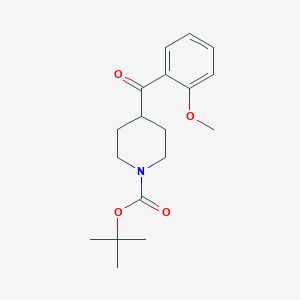
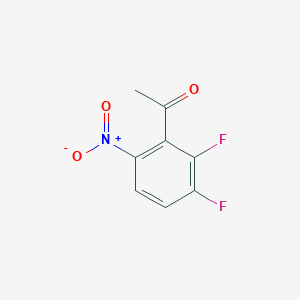
![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
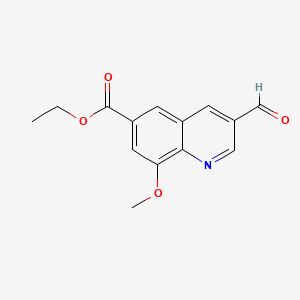
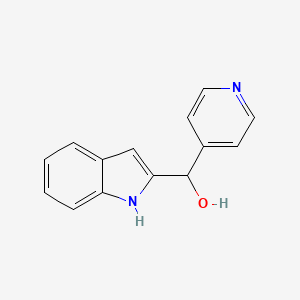
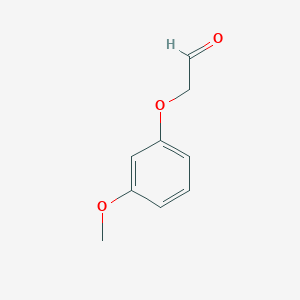
![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
